molecular formula C34H22Cl3N10Na3O11S3 B12767035 Trisodium 2-(4,5-dihydro-3-methyl-4-((4-((4-((2-methyl-4-((2,5,6-trichloropyrimidin-4-yl)amino)phenyl)azo)benzoyl)amino)-2-sulphonatophenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate CAS No. 89923-45-5

Trisodium 2-(4,5-dihydro-3-methyl-4-((4-((4-((2-methyl-4-((2,5,6-trichloropyrimidin-4-yl)amino)phenyl)azo)benzoyl)amino)-2-sulphonatophenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate

Cat. No.: B12767035
CAS No.: 89923-45-5
M. Wt: 1018.1 g/mol
InChI Key: PMRNHRMWEMZZIP-UHFFFAOYSA-K
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Description

Trisodium 2-(4,5-dihydro-3-methyl-4-((4-((4-((2-methyl-4-((2,5,6-trichloropyrimidin-4-yl)amino)phenyl)azo)benzoyl)amino)-2-sulphonatophenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate is a complex organic compound. It is characterized by its intricate molecular structure, which includes multiple aromatic rings, azo groups, and sulfonate groups. This compound is often used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 2-(4,5-dihydro-3-methyl-4-((4-((4-((2-methyl-4-((2,5,6-trichloropyrimidin-4-yl)amino)phenyl)azo)benzoyl)amino)-2-sulphonatophenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate typically involves multiple steps The sulfonate groups are then added via sulfonation reactions

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Trisodium 2-(4,5-dihydro-3-methyl-4-((4-((4-((2-methyl-4-((2,5,6-trichloropyrimidin-4-yl)amino)phenyl)azo)benzoyl)amino)-2-sulphonatophenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines.

Scientific Research Applications

Trisodium 2-(4,5-dihydro-3-methyl-4-((4-((4-((2-methyl-4-((2,5,6-trichloropyrimidin-4-yl)amino)phenyl)azo)benzoyl)amino)-2-sulphonatophenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate has several applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Trisodium 2-(4,5-dihydro-3-methyl-4-((4-((4-((2-methyl-4-((2,5,6-trichloropyrimidin-4-yl)amino)phenyl)azo)benzoyl)amino)-2-sulphonatophenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s azo groups can participate in electron transfer reactions, while the sulfonate groups enhance its solubility and facilitate its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Trisodium 2-(4,5-dihydro-3-methyl-4-((4-((4-((2-methyl-4-((2,5,6-trichloropyrimidin-4-yl)amino)phenyl)azo)benzoyl)amino)-2-sulphonatophenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzene-1,3-disulphonate: Similar structure but with a different position of the sulfonate groups.

    Trisodium 2-(4,5-dihydro-3-methyl-4-((4-((4-((2-methyl-4-((2,5,6-trichloropyrimidin-4-yl)amino)phenyl)azo)benzoyl)amino)-2-sulphonatophenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzene-1,5-disulphonate: Another isomer with different sulfonate group positions.

Uniqueness

The unique combination of azo groups, sulfonate groups, and the specific arrangement of aromatic rings in Trisodium 2-(4,5-dihydro-3-methyl-4-((4-((4-((2-methyl-4-((2,5,6-trichloropyrimidin-4-yl)amino)phenyl)azo)benzoyl)amino)-2-sulphonatophenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate gives it distinct chemical properties and makes it valuable for various applications.

Properties

CAS No.

89923-45-5

Molecular Formula

C34H22Cl3N10Na3O11S3

Molecular Weight

1018.1 g/mol

IUPAC Name

trisodium;2-[3-methyl-4-[[4-[[4-[[2-methyl-4-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]diazenyl]benzoyl]amino]-2-sulfonatophenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzene-1,4-disulfonate

InChI

InChI=1S/C34H25Cl3N10O11S3.3Na/c1-16-13-20(38-31-28(35)30(36)40-34(37)41-31)7-10-23(16)43-42-19-5-3-18(4-6-19)32(48)39-21-8-11-24(27(14-21)61(56,57)58)44-45-29-17(2)46-47(33(29)49)25-15-22(59(50,51)52)9-12-26(25)60(53,54)55;;;/h3-15,29H,1-2H3,(H,39,48)(H,38,40,41)(H,50,51,52)(H,53,54,55)(H,56,57,58);;;/q;3*+1/p-3

InChI Key

PMRNHRMWEMZZIP-UHFFFAOYSA-K

Canonical SMILES

CC1=C(C=CC(=C1)NC2=C(C(=NC(=N2)Cl)Cl)Cl)N=NC3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)N=NC5C(=NN(C5=O)C6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])C)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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